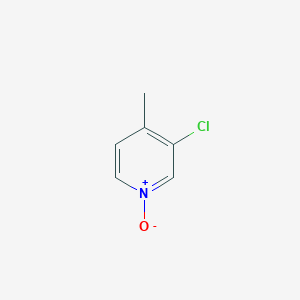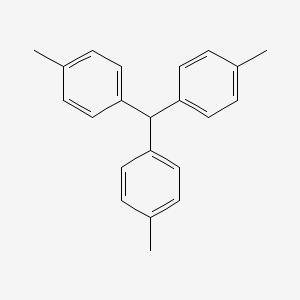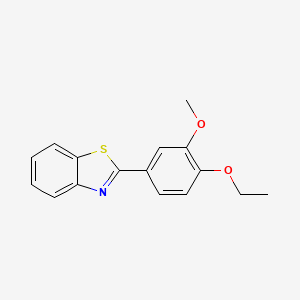
Pyridine, 3-chloro-4-methyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-chloro-4-methyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it has a chlorine atom at the 3-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-chloro-4-methyl-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of 3-chloro-4-methylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the N-oxide is formed as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 3-chloro-4-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Higher-order N-oxides.
Reduction: 3-chloro-4-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-chloro-4-methyl-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of Pyridine, 3-chloro-4-methyl-, 1-oxide involves its interaction with molecular targets through its N-oxide functionality. The compound can act as an oxidizing agent, transferring oxygen to other molecules. This property is utilized in various chemical reactions and biological processes. The exact molecular pathways and targets are still under investigation, but its ability to modulate oxidative states is a key feature.
Vergleich Mit ähnlichen Verbindungen
Pyridine N-oxide: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
3-chloropyridine: Lacks the N-oxide functionality, which reduces its oxidizing potential.
4-methylpyridine: Lacks both the chlorine and N-oxide functionalities, making it less versatile in chemical reactions.
Uniqueness: Pyridine, 3-chloro-4-methyl-, 1-oxide is unique due to the presence of both the chlorine atom and the N-oxide group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
52313-60-7 |
|---|---|
Molekularformel |
C6H6ClNO |
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
3-chloro-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |
InChI-Schlüssel |
LDVGRHWDJRETCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=[N+](C=C1)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















